Pentadec-10-enoate
Description
Contextualizing Pentadec-10-enoate within Unsaturated Fatty Acid Research
Unsaturated fatty acids are a critical class of lipids characterized by the presence of one or more double bonds in their aliphatic chain. chemsrc.com This structural feature introduces kinks in the chain, influencing the fluidity of cell membranes and serving as precursors for various signaling molecules. ontosight.ai Research in this area has traditionally focused on even-chain fatty acids like oleic acid and palmitoleic acid due to their high prevalence in most organisms. wikipedia.org
This compound, with its 15-carbon backbone, falls into the category of a long-chain fatty acid. hmdb.ca While research on cis-10-pentadecenoic acid is not as extensive as that on its even-chained counterparts, it is recognized as a metabolite and is used as a reference standard in lipid analysis and studies of fatty acid metabolism. ontosight.ainih.govebi.ac.uk Its unique structure as an odd-chain unsaturated fatty acid makes it a valuable tool for researchers seeking to understand the nuances of lipid processing and incorporation into complex lipids.
Significance of Odd-Chain Fatty Acids (OCFAs) in Biological Systems Research
Odd-chain fatty acids (OCFAs), containing an odd number of carbon atoms, are found in various natural sources, particularly in ruminant milk and fat, as well as in some plants. wikipedia.orgwikipedia.org The most common OCFAs in biological systems are the saturated C15 and C17 derivatives, pentadecanoic acid and heptadecanoic acid. wikipedia.org While present in lower concentrations than even-chain fatty acids, OCFAs play a distinct role in metabolism. mdpi.com
A key metabolic difference is that the final product of β-oxidation of OCFAs is propionyl-CoA, unlike the acetyl-CoA produced from even-chain fatty acids. mdpi.com Propionyl-CoA can be converted to succinyl-CoA, an intermediate in the citric acid cycle, highlighting a potential anaplerotic role for OCFAs. nih.gov Furthermore, OCFAs can be produced endogenously from the α-oxidation of 2-hydroxy fatty acids or when fatty acid synthase utilizes propionyl-CoA as a primer. molbiolcell.org The study of OCFAs like this compound provides a window into these alternative metabolic pathways and their physiological implications.
Structural Characteristics and Isomeric Considerations of Pentadec-10-enoic Acid
The chemical formula for pentadec-10-enoic acid is C₁₅H₂₈O₂. ontosight.ai Its structure consists of a 15-carbon chain with a carboxylic acid group at one end and a single double bond located between the 10th and 11th carbon atoms (when numbering from the carboxyl group). This monounsaturated nature imparts specific physical and chemical properties.
| Property | Pentadec-10-enoic Acid (C15:1) | Pentadecanoic Acid (C15:0) |
| Structure | Unsaturated (one double bond) | Saturated (no double bonds) |
| Molecular Formula | C₁₅H₂₈O₂ | C₁₅H₃₀O₂ |
| Melting Point | Lower | Higher (~52–54°C) |
| Biological Role | Membrane fluidity; energy transport | Energy storage; signaling |
| This table provides a comparative overview of the structural and physical properties of pentadec-10-enoic acid versus its saturated counterpart, pentadecanoic acid. |
Positional Isomerism and Research Implications
Positional isomers of fatty acids have the same molecular formula but differ in the location of the double bond along the carbon chain. For pentadecenoic acid, isomers such as 9-pentadecenoic acid exist. nist.gov The position of the double bond is critical as it affects the molecule's three-dimensional shape and its interaction with enzymes and cellular membranes. Different positional isomers can have distinct metabolic fates and biological activities. In research, the precise identification of the double bond position, often achieved through techniques like gas chromatography-mass spectrometry (GC-MS), is crucial for accurate interpretation of experimental results.
Geometric Isomerism (cis/trans) in Academic Investigations
The double bond in pentadec-10-enoic acid can exist in two geometric configurations: cis or trans. longdom.org
cis Isomer (10Z-pentadecenoic acid): In the cis configuration, the hydrogen atoms attached to the double-bonded carbons are on the same side of the double bond, resulting in a bent molecular shape. nih.govebi.ac.uk This is the more common form in nature.
trans Isomer (10E-pentadecenoic acid): In the trans configuration, the hydrogen atoms are on opposite sides of the double bond, leading to a more linear structure, similar to that of a saturated fatty acid. larodan.comebi.ac.uk Trans fatty acids are less common in nature and are often associated with industrial processes like partial hydrogenation of vegetable oils. wikipedia.org
The geometric isomerism significantly impacts the physical properties of the fatty acid. For instance, cis isomers generally have lower melting points than their trans counterparts due to their bent structure, which prevents efficient packing of the molecules. longdom.org From a biological perspective, enzymes involved in fatty acid metabolism often exhibit high stereospecificity, meaning they may preferentially recognize and process one isomer over the other. This makes the distinction between cis and trans isomers a critical aspect of academic investigations into the biological roles of this compound.
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound is primarily centered on its role as a tool for understanding fundamental biochemical and physiological processes. Research objectives often include:
Elucidating Metabolic Pathways: Using labeled forms of this compound to trace its absorption, distribution, and metabolism within cells and organisms. This helps to clarify the specifics of odd-chain unsaturated fatty acid processing.
Investigating Incorporation into Complex Lipids: Studying how this compound is incorporated into cellular structures like phospholipids (B1166683) and triglycerides, and the subsequent effects on membrane properties and lipid droplet formation.
Probing Enzyme Specificity: Utilizing both cis and trans isomers of this compound to investigate the substrate specificity of enzymes involved in lipid metabolism, such as acyl-CoA synthetases and desaturases.
Serving as a Biomarker: Exploring the potential of this compound and other odd-chain fatty acids as biomarkers for dietary intake or particular metabolic states.
While research on pentadec-10-enoic acid is more limited compared to other fatty acids, its unique structural characteristics ensure its continued relevance in specialized areas of chemical biology and lipidomics. ontosight.ai
Structure
3D Structure
Properties
CAS No. |
56776-10-4 |
|---|---|
Molecular Formula |
C15H27O2- |
Molecular Weight |
239.37 g/mol |
IUPAC Name |
pentadec-10-enoate |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)/p-1 |
InChI Key |
APXSAEQXOXTDAM-UHFFFAOYSA-M |
SMILES |
CCCCC=CCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCC=CCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of Pentadec 10 Enoate
Isolation and Identification from Prokaryotic Organisms (e.g., Pyrococcus furiosus)
Pentadec-10-enoate has been identified in the extremophilic archaeon Pyrococcus furiosus. nih.govnih.gov This hyperthermophile, which thrives in extremely hot environments such as hydrothermal vents, possesses unique metabolic pathways that involve a variety of fatty acids. wikipedia.org The identification of this compound in P. furiosus was established through data available in the LOTUS (the natural products occurrence database). nih.govnih.gov The specific isomer found is (Z)-pentadec-10-enoic acid, also known as cis-10-pentadecenoic acid. nih.gov The isolation and analysis of lipids from such extremophiles typically involve specialized techniques to handle the organisms' unique growth requirements and cellular composition. frontiersin.orgatcc.org The presence of this fatty acid in a prokaryote from an extreme environment suggests its potential role in membrane fluidity and stability under high temperatures.
Table 1: Identification of this compound in Pyrococcus furiosus
| Organism | Compound Identified | Database Reference |
|---|---|---|
| Pyrococcus furiosus | (Z)-pentadec-10-enoic acid | LOTUS - the natural products occurrence database nih.govnih.gov |
Presence in Eukaryotic Biological Matrices (e.g., Annona squamosa seeds)
In the eukaryotic domain, this compound has been detected in the seeds of the custard apple, Annona squamosa. amazonaws.com Gas chromatography-mass spectrometry (GC-MS/MS) analysis of the petroleum ether extract of A. squamosa seeds revealed the presence of (Z)-pentadec-10-enoic acid, which constituted 0.21% of the total compounds identified. amazonaws.com The seeds of A. squamosa are known to contain a variety of fatty acids and acetogenins, which are derivatives of long-chain fatty acids. amazonaws.comxiahepublishing.com These compounds are believed to contribute to the plant's bioactive properties. amazonaws.comamazonaws.com The identification of this compound in A. squamosa seeds adds to the growing list of fatty acids found in this plant species. amazonaws.comisca.inmdpi.com
Table 2: Compounds Identified in Petroleum Ether Extract of Annona squamosa Seeds
| Compound | Percentage Area (%) |
|---|---|
| 9-Octadecenoic acid (Z)- | 52.08 |
| Octadecanoic acid | 27.11 |
| n-Hexadecanoic acid | 9.08 |
| 9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester | 3.05 |
| 9-Octadecenoic acid (Z)-, oxiranyl methyl ester | 0.71 |
| (E)-octadec-9-enoic acid | 0.68 |
| (Z)-pentadec-10-enoic acid | 0.21 amazonaws.com |
Derivatives of this compound in Natural Systems (e.g., Methyl Esters in Algae)
Derivatives of this compound, particularly its methyl ester, have been identified in certain species of algae. ebi.ac.uk Specifically, methyl (10Z)-pentadec-10-enoate, the methyl ester of the cis isomer, is recognized as an algal metabolite. ebi.ac.uk It has been reported in species such as Gracilaria gracilis and Spirogyra porticalis. ebi.ac.uk This fatty acid methyl ester is formed through the formal condensation of the carboxyl group of cis-10-pentadecenoic acid with the hydroxyl group of methanol (B129727). ebi.ac.uk The presence of such derivatives in algae suggests their involvement in the lipid metabolism of these organisms. researchgate.netresearchgate.net
Ecological Niche and Environmental Detection of this compound
The detection of this compound and its derivatives in organisms from vastly different ecological niches, from deep-sea hydrothermal vents to terrestrial plants and aquatic algae, indicates its widespread, albeit generally low-level, distribution in the environment. nih.govamazonaws.comebi.ac.uk While the specific ecological roles are not fully elucidated, its nature as a fatty acid suggests involvement in fundamental biological processes such as energy storage and cell membrane composition. The environmental detection of such compounds is often challenging due to their low concentrations and the complexity of environmental samples. mdpi.com Advanced analytical techniques are crucial for their identification and quantification in various environmental matrices. mdpi.com
Biosynthetic Pathways and Mechanistic Enzymology of Pentadec 10 Enoate
De Novo Biosynthesis Strategies in Diverse Organisms
The de novo biosynthesis of fatty acids, including the precursors to pentadec-10-enoate, is a fundamental metabolic process. In most microorganisms, this process begins with the condensation of acetyl-CoA and malonyl-CoA. frontiersin.org The subsequent elongation steps are catalyzed by the fatty acid synthase (FAS) complex. frontiersin.orgbyjus.com For the synthesis of odd-chain fatty acids like pentadecanoic acid (the saturated precursor to this compound), propionyl-CoA serves as the primer instead of acetyl-CoA. frontiersin.org The condensation of propionyl-CoA and malonyl-CoA forms 3-oxovaleryl-ACP, initiating a cycle of two-carbon additions. frontiersin.org This pathway has been engineered in organisms like Yarrowia lipolytica and Escherichia coli to enhance the production of odd-chain fatty acids, often requiring the supplementation of propionate (B1217596) in the growth medium. frontiersin.org
In eukaryotes, the initial steps of pyrimidine (B1678525) ribonucleotide de novo biosynthesis, which provides essential precursors for various metabolic pathways, involve the synthesis of carbamoylphosphate from CO2, ATP, and glutamine, followed by condensation with aspartate. wikipathways.orgnih.gov While distinct from fatty acid synthesis, this highlights the intricate network of precursor-supplying pathways within a cell. The construction of synthetic pathways in host organisms is a key strategy in metabolic engineering to produce specific chemicals. tufts.educhalmers.sebiorxiv.org This involves identifying a sequence of enzyme-catalyzed reactions that can convert a host's native metabolite into the desired target molecule. tufts.edu
Elongation and Desaturation Systems Catalyzing Δ10 Unsaturation
The formation of this compound from its saturated precursor, pentadecanoic acid, involves the action of specific elongation and desaturation enzyme systems.
Fatty Acid Synthase Complex Contributions
The Fatty Acid Synthase (FAS) complex is a multi-domain enzyme responsible for the de novo synthesis of saturated fatty acids. nih.govmpg.de In mammals, the FAS is a homodimer that primarily produces the 16-carbon palmitic acid from acetyl-CoA and malonyl-CoA. nih.govnih.gov However, it can also produce other fatty acids, including the odd-chain pentadecanoic acid when primed with propionyl-CoA. frontiersin.org The thioesterase domain of the FAS plays a crucial role in terminating the fatty acid chain elongation and releasing the final product. nih.gov The elongation of fatty acids beyond the initial product of FAS occurs through separate elongase enzyme systems, which are typically located in the endoplasmic reticulum and mitochondria. agrilife.orgijs.sigsartor.org These elongases add two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA. gsartor.org
Desaturase Enzyme Specificity for this compound Formation
The introduction of a double bond at the Δ10 position of pentadecanoic acid is catalyzed by a fatty acid desaturase. These enzymes are highly specific regarding the position and geometry of the double bond they introduce. researchgate.netmdpi.com Desaturases are classified based on the position of the double bond they create relative to the carboxyl (delta) or methyl (omega) end of the fatty acid chain. wikipedia.org A Δ10-desaturase would specifically catalyze the removal of hydrogen atoms from the 10th and 11th carbon atoms of the fatty acid chain, creating a cis-double bond.
The specificity of desaturases is a subject of ongoing research. For instance, studies on plant desaturases have revealed that a single amino acid far from the enzyme's active site can determine the precise location of the double bond. bnl.gov In Caenorhabditis elegans, the FAT-2 desaturase has been shown to be bifunctional, capable of introducing double bonds at both the Δ12 and Δ15 positions. nih.gov The formation of this compound would require a desaturase with specific activity towards a C15:0 substrate, introducing a double bond at the Δ10 position. While specific Δ10-desaturases for C15 fatty acids are not as extensively characterized as the more common Δ9, Δ12, and Δ15 desaturases, their existence is implied by the presence of Δ10 unsaturated fatty acids in various organisms. mdpi.com The activity of these desaturases is crucial for maintaining membrane fluidity, especially in response to environmental stresses like cold and high salinity. researchgate.net
Metabolic Precursors and Intermediate Derivations in Biosynthesis
The biosynthesis of this compound relies on the availability of specific metabolic precursors and the sequential action of various enzymes. The primary precursor is propionyl-CoA, which initiates the synthesis of the odd-chain pentadecanoic acid. frontiersin.org Propionyl-CoA can be derived from several metabolic pathways, including the catabolism of certain amino acids and the β-oxidation of odd-chain fatty acids.
The core synthesis of the saturated fatty acid backbone is built upon the iterative addition of two-carbon units derived from malonyl-CoA. byjus.com Malonyl-CoA itself is synthesized from acetyl-CoA through the action of acetyl-CoA carboxylase. mdpi.com Thus, acetyl-CoA serves as a fundamental building block for the elongation of the fatty acid chain. mdpi.com
Once pentadecanoyl-CoA is synthesized, it serves as the direct substrate for a Δ10-desaturase enzyme. This enzyme introduces the double bond, yielding pentadec-10-enoyl-CoA. This intermediate can then be incorporated into various lipids. The entire process is a part of the broader fatty acid metabolism, which includes interconnected pathways for fatty acid synthesis, elongation, and desaturation. academicjournals.orgresearchgate.net The regulation of these pathways ensures a balanced production of different fatty acids to meet the cell's structural and signaling needs.
Genetic and Transcriptomic Regulation of this compound Biosynthesis
The biosynthesis of unsaturated fatty acids like this compound is a tightly regulated process at both the genetic and transcriptomic levels. academicjournals.orgjax.org This regulation ensures that the composition of fatty acids in cellular membranes is optimal for cellular function under various conditions. wsu.edu
In bacteria such as Escherichia coli, the FadR transcriptional regulator plays a dual role. It represses the genes involved in fatty acid degradation (fad genes) while activating the expression of fabA and fabB, genes involved in unsaturated fatty acid synthesis. asm.org This coordinated regulation helps maintain the balance between saturated and unsaturated fatty acids. asm.org
In eukaryotes, the regulation is more complex. In the nematode C. elegans, the nuclear hormone receptor NHR-80 has been identified as a key regulator of Δ9-desaturase gene expression. wsu.edunih.gov This transcription factor is crucial for the compensatory upregulation of desaturase genes when one of them is absent, highlighting a sophisticated mechanism to maintain fatty acid homeostasis. wsu.edunih.gov
Metabolism and Biological Fate of Pentadec 10 Enoate in Model Systems
Catabolic Pathways and Degradation Mechanisms (e.g., β-oxidation, α-oxidation)
The primary catabolic route for fatty acids is the β-oxidation spiral, which systematically shortens the acyl-CoA chain by two-carbon units, producing acetyl-CoA. wikipedia.org However, the degradation of pentadec-10-enoate via this pathway is complicated by its molecular structure: it is both an odd-chain fatty acid and possesses a cis double bond at an even-numbered carbon position (C10). bioscience.co.uk
Standard β-oxidation proceeds for several cycles on the pentadec-10-enoyl-CoA molecule. After three cycles of β-oxidation, a cis-Δ⁴-enoyl-CoA intermediate is formed. The subsequent dehydrogenation by acyl-CoA dehydrogenase results in a trans-Δ², cis-Δ⁴-dienoyl-CoA. This intermediate is not a substrate for the next enzyme in the cycle, enoyl-CoA hydratase. aocs.org Therefore, auxiliary enzymes are required to resolve this structure and allow β-oxidation to continue. aocs.orgaklectures.com
Two alternative pathways have been identified for the degradation of fatty acids like this compound that have cis-double bonds at even-numbered carbons. nih.gov
Reductase-Isomerase Pathway: This pathway utilizes a 2,4-dienoyl-CoA reductase, which reduces the trans-Δ², cis-Δ⁴-dienoyl-CoA intermediate to a trans-Δ³-enoyl-CoA. Subsequently, an enoyl-CoA isomerase converts this product to the trans-Δ²-enoyl-CoA, which can then re-enter the main β-oxidation spiral. aocs.orgnih.gov
Epimerase Pathway: In this alternative route, the unsaturated fatty acid is degraded by the core β-oxidation enzymes until an R-3-hydroxyacyl-CoA intermediate is formed. This intermediate is then converted to the S-3-hydroxyacyl-CoA stereoisomer by 3-hydroxyacyl-CoA epimerase, allowing it to be processed by the subsequent enzymes in the β-oxidation cycle. nih.gov
Research using transgenic Arabidopsis plants fed with cis-10-pentadecenoic acid has demonstrated that both the reductase-isomerase and the epimerase pathways are significantly involved in its degradation. nih.gov
As an odd-chain fatty acid, the final cycle of β-oxidation for this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. wikipedia.orgourbiochemistry.com The propionyl-CoA is then carboxylated to D-methylmalonyl-CoA, epimerized to L-methylmalonyl-CoA, and finally rearranged by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase to form succinyl-CoA. wikipedia.org This succinyl-CoA can then enter the citric acid cycle (TCA cycle), highlighting a key difference from even-chain fatty acids, whose catabolism yields only acetyl-CoA. wikipedia.orgourbiochemistry.com
While β-oxidation is the primary degradation route, α-oxidation is another potential, though less common, metabolic pathway. α-oxidation involves the removal of a single carbon atom from the carboxyl end of the fatty acid. This process is particularly relevant for the endogenous production of odd-chain fatty acids from even-chain precursors and could theoretically be involved in the metabolism of ingested odd-chain fatty acids as well. nih.govmdpi.comnih.gov
Key Enzymes in the Catabolism of this compound
| Pathway | Enzyme | Function | Reference |
|---|---|---|---|
| Auxiliary β-Oxidation Pathways | 2,4-dienoyl-CoA reductase | Reduces trans-Δ²,cis-Δ⁴-dienoyl-CoA to trans-Δ³-enoyl-CoA. | aocs.orgnih.gov |
| Δ³-Δ²-enoyl-CoA isomerase / 3-hydroxyacyl-CoA epimerase | Converts intermediates into substrates suitable for the main β-oxidation pathway. | aocs.orgnih.gov | |
| Propionyl-CoA Catabolism | Propionyl-CoA carboxylase | Carboxylates propionyl-CoA to D-methylmalonyl-CoA. | wikipedia.org |
| Methylmalonyl-CoA epimerase | Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA. | wikipedia.org | |
| Methylmalonyl-CoA mutase | Rearranges L-methylmalonyl-CoA to succinyl-CoA. | wikipedia.org |
Incorporation into Complex Lipids and Cellular Structures (e.g., Cell Membranes)
Once absorbed, dietary fatty acids like this compound are readily integrated into a variety of complex lipid species and cellular structures. nih.gov Odd-chain fatty acids have been identified as components of triglycerides, phospholipids (B1166683), and cholesteryl esters. wikipedia.org
The incorporation of this compound into the phospholipids of cell membranes can influence membrane fluidity. The cis double bond introduces a kink in the acyl chain, which disrupts the tight packing of fatty acids and increases the fluidity of the membrane. wikipedia.org This is a crucial aspect of maintaining the functionality of cellular membranes. researchgate.net
Research on the saturated counterpart, pentadecanoic acid (C15:0), provides insight into the potential destinations for C15 fatty acids. Studies have shown that C15:0 is incorporated into the lipid bilayers of cell membranes, including those of red blood cells. nih.gov This incorporation has been linked to increased membrane stability and resistance to lipid peroxidation. nih.gov Furthermore, a novel phosphatidylcholine containing pentadecanoic acid at the sn-1 position and docosahexaenoic acid (DHA) at the sn-2 position has been identified in the marine eukaryote Schizochytrium sp., demonstrating the specific incorporation of C15 fatty acids into complex phospholipids. nih.gov While these findings relate to the saturated C15:0, they strongly suggest that this compound would also be a substrate for acyltransferases and be incorporated into various phospholipid classes, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). nih.gov
Biotransformation to Downstream Metabolites and Derivative Compounds
Beyond its role as a structural component and an energy source, this compound can be biotransformed into other significant molecules. The catabolic endpoint of its β-oxidation, propionyl-CoA, serves as a precursor for the synthesis of succinyl-CoA, which is an intermediate in the TCA cycle and can be used for gluconeogenesis. wikipedia.org
Additionally, chain elongation is a possible metabolic fate. The saturated odd-chain fatty acid pentadecanoic acid (C15:0) can be elongated to heptadecanoic acid (C17:0). nih.gov It is plausible that this compound could undergo a similar elongation process to form corresponding C17:1 monounsaturated fatty acids.
Recent research has uncovered a novel biotransformation pathway for the saturated C15:0, which may have implications for its unsaturated counterpart. Studies have shown that pentadecanoic acid is metabolized into pentadecanoylcarnitine (PDC). nutritionaloutlook.com This metabolite is significant as it has been identified as a full-acting endogenous cannabinoid, capable of activating both cannabinoid receptors CB1 and CB2. nutritionaloutlook.com This discovery points to a previously unknown signaling role for metabolites derived from C15 fatty acids.
Potential Metabolites and Derivatives of this compound
| Metabolite/Derivative | Metabolic Pathway | Potential Biological Significance | Reference |
|---|---|---|---|
| Acetyl-CoA | β-oxidation | Energy production (TCA cycle), fatty acid synthesis. | wikipedia.org |
| Propionyl-CoA | β-oxidation (final cycle) | Converted to succinyl-CoA for TCA cycle entry or gluconeogenesis. | wikipedia.orgourbiochemistry.com |
| Heptadec-12-enoate (C17:1) | Chain Elongation (Hypothesized) | Potential role in lipid pools, similar to other odd-chain fatty acids. | nih.gov |
| Pentadecanoylcarnitine (PDC) Analog | Acylcarnitine Formation (Hypothesized) | Potential signaling roles, by analogy to C15:0-derived PDC. | nutritionaloutlook.com |
Comparative Metabolism of this compound Positional and Geometric Isomers
The metabolism of an unsaturated fatty acid is highly dependent on the position and geometry (cis vs. trans) of its double bond(s). While direct comparative studies on the various isomers of this compound are limited, established principles of fatty acid metabolism allow for well-founded inferences.
A key metabolic difference arises between isomers with double bonds at even versus odd carbon positions. As discussed for cis-10-pentadecenoate, a double bond at an even position (C10) requires the action of 2,4-dienoyl-CoA reductase after several β-oxidation cycles. aocs.orgnih.gov In contrast, a positional isomer such as cis-9-pentadecenoate would undergo β-oxidation until the double bond is at the Δ³ position. An enoyl-CoA isomerase would then convert the cis-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA, which is a regular substrate for β-oxidation. ourbiochemistry.com This pathway requires only one auxiliary enzyme (the isomerase), whereas the degradation of the C10 isomer requires both a reductase and an isomerase (or an epimerase), representing a more complex metabolic route. aocs.orgnih.govourbiochemistry.com
The geometric configuration is also critical. Most naturally occurring unsaturated fatty acids have cis double bonds. wikipedia.org The β-oxidation pathway is stereospecific and its core enzymes can only process trans intermediates. wikipedia.org Therefore, a cis isomer like cis-10-pentadecenoate requires isomerization to a trans configuration to be fully degraded. ourbiochemistry.com A hypothetical trans-10-pentadecenoate isomer, if it were to be metabolized, might proceed differently. After several rounds of β-oxidation, it would yield a trans-Δ⁴-enoyl-CoA. The subsequent steps would still likely require auxiliary enzymes to shift the double bond to the Δ² position for the completion of β-oxidation.
Advanced Chemical and Enzymatic Synthesis Methodologies for Research Applications
Laboratory Synthetic Approaches to Pentadec-10-enoic Acid and Analogs
Traditional organic synthesis provides robust and versatile platforms for creating unsaturated fatty acids that may not be readily available from natural sources. These methods offer precise control over the molecular architecture, including the position and geometry of the double bond.
Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. mdpi.com Cross-metathesis, an intermolecular variation, is particularly useful for constructing long-chain unsaturated fatty acids from smaller, readily available olefinic precursors. Current time information in Bangalore, IN.nih.govgoogle.com For the synthesis of pentadec-10-enoic acid, a cross-metathesis reaction between 10-undecenoic acid and 1-pentene (B89616) offers a direct route. researchgate.net This reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts, which are known for their functional group tolerance. csun.edu The reaction joins the two alkene fragments, leading to the desired C15 chain with the double bond at the Δ10 position, along with ethylene (B1197577) and other self-metathesis products.
Table 1: Cross-Metathesis Synthesis of Pentadec-10-enoic Acid
| Step | Reactants | Catalyst/Reagents | Product |
|---|
The Wittig reaction is a cornerstone of alkene synthesis, enabling the formation of a double bond at a specific location by reacting a phosphorus ylide with an aldehyde or ketone. mdpi.comnih.govresearchgate.net This method is highly effective for preparing pentadec-10-enoic acid. The synthesis involves the reaction of decanal (B1670006) (a 10-carbon aldehyde) with a phosphorus ylide derived from a 5-carbon alkyl halide (e.g., 1-bromopentane). researchgate.net The ylide is generated by treating the corresponding phosphonium (B103445) salt with a strong base. The ylide's nucleophilic carbon attacks the aldehyde's carbonyl carbon, ultimately forming the C=C double bond and yielding pentadec-10-enal. A subsequent oxidation step converts the terminal aldehyde group to a carboxylic acid, completing the synthesis. researchgate.net This approach provides excellent control over the double bond's position.
Table 2: Wittig-Based Synthesis of Pentadec-10-enoic Acid
| Step | Description | Starting Materials | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Ylide Formation | Pentyltriphenylphosphonium bromide | n-Butyllithium (n-BuLi), Anhydrous THF | Pentylidenetriphenylphosphorane |
| 2 | Alkene Formation | Decanal, Pentylidenetriphenylphosphorane | Anhydrous THF, 0°C to RT | Pentadec-10-enal |
Sigmatropic rearrangements of hydrazone derivatives, such as in the Shapiro or Wharton reactions, provide another strategic pathway for introducing double bonds with high regioselectivity. researchgate.net An analogous approach can be adapted for the synthesis of pentadec-10-enoate. researchgate.net A general strategy involves the formation of a hydrazone from a suitable ketone. Subsequent treatment with a base induces an elimination and rearrangement cascade, generating an alkenyl anion which is then quenched to form the olefin. For an ester-containing target like this compound, the synthesis could start with a keto-ester, which is converted to its tosylhydrazone. Treatment with an organolithium reagent would then generate the double bond at the desired position through rearrangement and elimination of nitrogen gas and the sulfinate group.
Table 3: Hypothetical Hydrazone Rearrangement for this compound Synthesis
| Step | Description | Starting Material | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Hydrazone Formation | Methyl 10-oxopentadecanoate | p-Toluenesulfonhydrazide, Acid catalyst | Methyl 10-(tosylhydrazono)pentadecanoate |
| 2 | Rearrangement/Elimination | Methyl 10-(tosylhydrazono)pentadecanoate | Strong base (e.g., n-BuLi or LDA) | Methyl this compound |
Chemo-Enzymatic and Fully Enzymatic Synthesis of this compound
Biocatalytic methods are increasingly employed in chemical synthesis due to their high selectivity and environmentally benign reaction conditions. Chemo-enzymatic and fully enzymatic routes to this compound leverage the specificity of enzymes like lipases and desaturases. google.comresearchgate.net
A plausible fully enzymatic pathway involves the use of engineered microorganisms, such as the yeast Yarrowia lipolytica. mdpi.comfrontiersin.org The biosynthesis of odd-chain fatty acids in these organisms is initiated with a propionyl-CoA primer instead of the usual acetyl-CoA. frontiersin.orgwikipedia.org This leads to the formation of odd-chain saturated fatty acids, including pentadecanoic acid (C15:0). Subsequent action by a fatty acid desaturase enzyme can introduce a double bond into the C15 backbone. mdpi.com For instance, a Δ9-desaturase could convert pentadecanoic acid into pentadec-9-enoic acid. researchgate.netmdpi.com While direct enzymatic synthesis of the n-5 isomer (this compound) would require a specific Δ10-desaturase, the principle demonstrates a viable biological route.
Chemo-enzymatic strategies often involve lipase-catalyzed esterification or transesterification. researchgate.netscielo.brmdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the esterification of a precursor acid with an alcohol to produce the corresponding ester, this compound, under mild conditions. mdpi.comnih.gov This method is highly efficient for creating specific fatty acid esters for research.
Preparation of Labeled this compound for Tracing and Mechanistic Studies
Isotopically labeled compounds are indispensable tools for studying metabolic pathways, reaction mechanisms, and drug disposition. clearsynth.comhwb.gov.inucsb.edu The synthesis of labeled this compound can be achieved by incorporating stable isotopes (e.g., ²H, ¹³C) or radioisotopes (e.g., ³H, ¹⁴C) at specific positions.
A versatile method for synthesizing isotopically labeled fatty acids involves the copper-catalyzed coupling of an ω-bromo acid with a labeled Grignard reagent. nih.gov To synthesize terminally labeled pentadec-10-enoic acid, one could start with a shorter, ω-unsaturated bromo-acid. For example, 11-bromo-undec-1-enoic acid could be coupled with a labeled butylmagnesium bromide (prepared from a ¹³C- or ²H-labeled 1-bromobutane). This would construct the full C15 carbon chain with the label in the terminal butyl group. Subsequent isomerization of the terminal double bond to the Δ10 position would yield the final labeled product.
Alternatively, the Wittig reaction described previously (Section 5.1.2) can be adapted by using a labeled reactant. nih.gov For instance, using a ¹³C-labeled pentyltriphenylphosphonium bromide or a deuterated decanal would introduce the isotopic label specifically into one of the two fragments that form the final molecule.
Derivatization of this compound for Enhanced Research Utility
Chemical derivatization of this compound is often necessary to improve its analytical properties or to create new functional molecules for research. cymitquimica.comresearchgate.net
For analytical purposes, particularly gas chromatography (GC), the carboxylic acid is typically converted into a more volatile ester, most commonly a fatty acid methyl ester (FAME). sigmaaldrich.comthermofisher.com This is achieved by reaction with methanol (B129727) in the presence of an acid catalyst like BF₃. For high-performance liquid chromatography (HPLC) analysis, derivatizing agents such as 2,4'-dibromoacetophenone (B128361) are used to attach a chromophore, enabling UV detection. jafs.com.pljafs.com.pl
To determine the precise location of the double bond using mass spectrometry (MS), this compound can be derivatized with dimethyl disulfide (DMDS). nih.gov The DMDS adds across the double bond, and upon ionization in the mass spectrometer, the resulting fragment ions clearly indicate the original position of the unsaturation.
The double bond itself is a site for further functionalization. Epoxidation with a peroxyacid converts the alkene into an epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles. For example, reaction with an amine in the presence of a Lewis acid catalyst can yield β-amino alcohol derivatives, which may be of interest in materials science or as biological probes. researchgate.net
Table 4: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| 1,10-Undecenoic acid | C₁₁H₂₀O₂ |
| 1-Pentene | C₅H₁₀ |
| 10-Undecenoic acid | C₁₁H₂₀O₂ |
| 11-bromo-undec-1-enoic acid | C₁₁H₁₉BrO₂ |
| 2,4'-Dibromoacetophenone | C₈H₆Br₂O |
| Acetic acid | C₂H₄O₂ |
| Acetone | C₃H₆O |
| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S |
| n-Butyllithium | C₄H₉Li |
| Butylmagnesium bromide | C₄H₉BrMg |
| Decanal | C₁₀H₂₀O |
| Dichloromethane | CH₂Cl₂ |
| Dimethyl disulfide | C₂H₆S₂ |
| Epoxide | Variable |
| Ethanol | C₂H₆O |
| Ethylene | C₂H₄ |
| Grubbs' 2nd Generation Catalyst | C₄₇H₆₅Cl₂N₂Ru |
| Hydrazone | Variable |
| Ketone | Variable |
| Lipase | Protein |
| Malonyl-CoA | C₂₄H₃₈N₇O₁₉P₃S |
| Methanol | CH₄O |
| Methyl 10-oxopentadecanoate | C₁₆H₃₀O₃ |
| Methyl this compound | C₁₆H₃₀O₂ |
| p-Toluenesulfonhydrazide | C₇H₁₀N₂O₂S |
| Pentadec-10-enal | C₁₅H₂₈O |
| This compound | C₁₅H₂₇O₂⁻ |
| Pentadec-10-enoic acid | C₁₅H₂₈O₂ |
| Pentadec-9-enoic acid | C₁₅H₂₈O₂ |
| Pentadecanoic acid | C₁₅H₃₀O₂ |
| Pentylidenetriphenylphosphorane | C₂₃H₂₃P |
| Pentyltriphenylphosphonium bromide | C₂₃H₂₆BrP |
| Phosphorus ylide | Variable |
| Potassium permanganate | KMnO₄ |
| Propionyl-CoA | C₂₄H₄₀N₇O₁₇P₃S |
| Sulfuric acid | H₂SO₄ |
| Tetrahydrofuran (THF) | C₄H₈O |
Molecular and Cellular Roles of Pentadec 10 Enoate in Non Human Biology
Role in Lipid Metabolism and Energy Homeostasis in Animal Models (Non-human)
Pentadec-10-enoate, a monounsaturated long-chain fatty acid, has been investigated for its role in lipid metabolism and energy homeostasis in various non-human animal models. Research suggests that this fatty acid can influence lipid profiles. In animal studies, supplementation with compounds like pentadec-10-enoic acid has been linked to the regulation of cholesterol levels, including a decrease in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol.
Interaction with Cellular Receptors and Signal Transduction Pathways
The biological activities of this compound are mediated through its interactions at the cellular level, influencing membranes, receptors, and signaling pathways. As a fatty acid, it can be incorporated into the phospholipids (B1166683) of cellular membranes, which can alter membrane fluidity and function. These changes can, in turn, affect signal transduction pathways that are critical for various cellular processes. nih.gov
Evidence suggests that fatty acids can activate specific cellular receptors that are key to metabolic regulation. The peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that act as transcription factors, sensing fatty acids and their derivatives to modulate the expression of a multitude of genes. mdpi.com The activation of these receptors is a primary mechanism by which lipids regulate gene expression. mdpi.com While direct binding studies of this compound to specific receptors are not extensively detailed in the provided context, its role as a fatty acid implies potential interaction with such receptors involved in metabolic control. Signal transduction, the process of converting an external signal into a cellular response, is fundamental to how cells react to their environment, and fatty acids like this compound are part of these complex signaling networks. sinobiological.comarxiv.org
Influence on Gene Expression Profiles related to Metabolic Regulation
This compound has been shown to influence the expression of genes involved in critical metabolic and inflammatory pathways. Its regulatory role extends to modulating genes that control lipid metabolism. This is a characteristic it shares with other fatty acids, which are known to act as signaling molecules that can alter gene expression through transcription factors like PPARs and sterol regulatory element-binding proteins (SREBPs). mdpi.comnih.gov
Research has indicated that pentadec-10-enoic acid can modulate inflammatory pathways, for instance, by potentially inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, which is a crucial regulator of the inflammatory response. Furthermore, it has been associated with the activation of the Nrf2 pathway, which enhances the expression of phase II detoxifying enzymes and provides protection against oxidative stress. In broader studies on fatty acid metabolism in non-alcoholic fatty liver disease (NAFLD), the expression of numerous genes related to fatty acid synthesis, oxidation, and triglyceride synthesis are altered, highlighting the profound impact of fatty acids on metabolic gene regulation. nih.gov The activation of mTORC1 signaling, for example, has been found to stimulate a transcriptional program that affects genes involved in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and lipid biosynthesis, often involving SREBP and HIF1α. nih.gov
Bioactivity in Non-Human Organisms (e.g., Insecticidal, Antifeedant Properties in Plants)
(Z)-pentadec-10-enoic acid has been identified as a bioactive compound in plant extracts with notable effects on insects. amazonaws.comamazonaws.com Specifically, it was detected as a minor component (0.21%) in a petroleum ether extract of Custard Apple (Annona squamosa) seeds. amazonaws.comamazonaws.com This extract demonstrated significant insecticidal and antifeedant properties. amazonaws.comamazonaws.com
The family Annonaceae, to which the custard apple belongs, is known for producing acetogenins, which are fatty acid derivatives recognized for their insecticidal, antifeedant, and antimicrobial activities. amazonaws.comamazonaws.com Laboratory studies have confirmed the toxicity of the A. squamosa seed extract against termite species such as Odontotermes anamallensis and Microcerotermes fletcheri. amazonaws.comamazonaws.com The presence of this compound, alongside other fatty acids like oleic acid and hexadecanoic acid, contributes to these pesticidal properties. amazonaws.comamazonaws.com Antifeedants are substances that deter insects from feeding, and plant secondary metabolites, including fatty acids, can act as such by affecting the insect's taste receptors or causing a halting of feeding behavior. mdpi.comresearchgate.net
Table 1: Chemical Profile of Annona squamosa Seed Extract
| Compound | Peak Area (%) |
|---|---|
| 9-Octadecenoic acid (Z)- (Oleic Acid) | 52.08 |
| Octadecanoic acid | 27.11 |
| n-Hexadecanoic acid | 9.08 |
| 9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester | 3.05 |
| (E)-octadec-9-enoic acid | 0.68 |
| (Z)-pentadec-10-enoic acid | 0.21 |
This table is based on data from GC-MS/MS analysis of petroleum ether extract of A. squamosa seeds. amazonaws.comamazonaws.com
Antimicrobial Properties of this compound and its Esters
Fatty acids and their ester derivatives are recognized for their antimicrobial activity against a range of microorganisms, including bacteria and fungi. nih.govnih.gov While research specifically isolating the effect of this compound is limited, the broader class of fatty acids to which it belongs exhibits these properties. amazonaws.comnih.gov For instance, fatty acids derived from plants of the Annonaceous family, which include this compound, are known to possess antimicrobial properties. amazonaws.comamazonaws.com
Studies have demonstrated that various fatty acids and their methyl and ethyl esters can effectively inhibit the growth of oral microorganisms such as Streptococcus mutans. nih.gov The effectiveness of these compounds can vary, with some showing significant inhibition at concentrations as low as 25 μg/mL. nih.gov The mechanism of action often involves the disruption of the bacterial cell membrane. frontiersin.org The antimicrobial efficacy of fatty acids can differ between Gram-positive and Gram-negative bacteria, with Gram-positive bacteria often being more susceptible. nih.gov The search for new antimicrobial agents from natural sources like plants is driven by the rise of antibiotic-resistant microbial strains. nih.govmdpi.com
Analytical and Spectroscopic Characterization of Pentadec 10 Enoate in Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the analysis of fatty acids, including pentadec-10-enoate. restek.com This method offers high resolution and sensitivity, making it suitable for complex biological and food matrices. restek.comnih.gov For GC analysis, fatty acids are typically converted into their more volatile and less polar fatty acid methyl esters (FAMEs). restek.comsigmaaldrich.com The GC separates the FAMEs based on their boiling points and polarity, while the MS detector fragments the eluted compounds and provides a unique mass spectrum for identification. vulcanchem.comtdi-bi.com The electron ionization (EI) spectra of this compound methyl ester often show characteristic fragments, such as a prominent peak at m/z 74 resulting from a McLafferty rearrangement. vulcanchem.com
Quantitative analysis is achieved by comparing the peak area of the analyte to that of an internal standard and using a calibration curve generated from standards of known concentrations. lipidmaps.orgunipi.itscielo.br The use of selected ion monitoring (SIM) mode in GC-MS can enhance sensitivity and selectivity for quantifying specific fatty acids in complex mixtures. tdi-bi.comresearchgate.net
The separation of geometric isomers, such as cis- and trans-10-pentadecenoic acid, requires optimized GC parameters. The choice of the capillary column is critical. Polar columns, such as those with a wax (e.g., DB-WAX) or a high-cyanopropyl stationary phase (e.g., SP-2560, CP-Sil 88), are effective in resolving cis/trans isomers. vulcanchem.comphenomenex.com The more linear trans-isomers typically have shorter retention times on these columns compared to their bent cis-counterparts. vulcanchem.com For instance, on a polar DB-WAX column, the trans-isomer of C15:1 methyl ester elutes earlier than the cis-isomer. vulcanchem.com
Fine-tuning of the oven temperature program is also essential for achieving baseline separation. mdpi.com A slow temperature ramp can improve the resolution of closely eluting isomers. unipi.itmdpi.com The selection of appropriate GC parameters, including the injector temperature, carrier gas flow rate, and split ratio, further contributes to the successful separation and analysis of specific isomers. gcms.czmdpi.comthepharmajournal.com
Table 1: Example GC-MS Parameters for FAME Analysis
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or similar |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or Polar Column (e.g., DB-WAX) |
| Carrier Gas | Helium, constant flow (e.g., 1 ml/min) |
| Injection Mode | Split (e.g., 1:50) or Splitless |
| Injector Temperature | 250°C - 280°C |
| Oven Program | Example: 40°C (2 min hold), ramp at 30°C/min to 160°C, then 2°C/min to 300°C |
| Mass Spectrometer | Single Quadrupole or TOF |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Derivatization is a crucial step in preparing fatty acids for GC analysis. The process converts the polar carboxylic acid group into a less polar and more volatile ester, typically a methyl ester (FAME). sigmaaldrich.com This transformation improves chromatographic peak shape and prevents thermal degradation in the hot injector port. restek.com
Common derivatization methods include:
Acid-catalyzed esterification: This involves reacting the fatty acid with methanol (B129727) in the presence of an acid catalyst like boron trifluoride (BF₃), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄). thermofisher.comnih.gov BF₃ in methanol is a widely used reagent that offers rapid derivatization. thermofisher.com
Base-catalyzed transesterification: This method is suitable for esterified fatty acids, such as those in triglycerides, and uses a base catalyst like sodium methoxide (B1231860) or potassium hydroxide. vulcanchem.com
Silylation: Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to create trimethylsilyl (B98337) esters, although methyl esters are more common for fatty acid analysis. unipi.it
The choice of derivatization technique can depend on the sample matrix and the specific fatty acids being analyzed. researchgate.net For instance, for total fatty acid analysis in oils, a two-step procedure involving hydrolysis (saponification) followed by methylation is often employed. thermofisher.com
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
High-performance liquid chromatography (HPLC) provides an alternative to GC for the analysis of fatty acids, including this compound. A significant advantage of HPLC is that it can often be performed without derivatization, which is particularly useful for analyzing free fatty acids. nih.govresearchgate.net Reversed-phase HPLC with a C18 column is commonly used, separating fatty acids based on their hydrophobicity. nih.govresearchgate.net Detection can be achieved using an evaporative light-scattering detector (ELSD) or a mass spectrometer. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net This technique is highly valuable for analyzing underivatized very long-chain fatty acids and other lipids in complex biological samples. nih.govnih.gov LC-MS can achieve low detection limits, often in the picogram range, and provides structural information from the mass spectra. nih.gov The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) allows for the analysis of a wide range of fatty acids. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. hyphadiscovery.comresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the carbon skeleton and the position and geometry of the double bond. chemrxiv.orguobasrah.edu.iq
¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals for this compound would include those for the vinyl protons (at the double bond), the α- and β-methylene protons relative to the carboxyl group, the allylic protons adjacent to the double bond, the terminal methyl group, and the methylene (B1212753) groups in the alkyl chain. The coupling constants (J-values) between the vinyl protons can distinguish between cis and trans isomers.
¹³C NMR: The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. slideshare.net The chemical shifts of the carbons in the double bond are particularly informative for determining its position within the fatty acid chain. mdpi.com The carbonyl carbon of the ester or carboxylic acid group also has a characteristic chemical shift.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, leading to an unambiguous assignment of the entire structure. hyphadiscovery.comresearchgate.netthieme-connect.de
Table 2: Predicted NMR Data for a this compound Derivative
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~5.3-5.4 | m | Vinyl protons (-CH=CH-) |
| ¹H | ~2.2-2.3 | t | Protons on C2 (α to COOR) |
| ¹H | ~2.0 | m | Allylic protons (adjacent to C=C) |
| ¹H | ~0.8-0.9 | t | Terminal methyl protons (-CH₃) |
| ¹³C | ~174 | s | Carbonyl carbon (C=O) |
| ¹³C | ~129-130 | d | Vinyl carbons (-CH=CH-) |
| ¹³C | ~34 | t | Carbon C2 |
| ¹³C | ~14 | q | Terminal methyl carbon (-CH₃) |
Note: Actual chemical shifts can vary depending on the solvent and specific isomer.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. aocs.orgnih.gov The IR spectrum of this compound or its ester would display characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.netmvpsvktcollege.ac.in
Key diagnostic peaks include:
C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ indicates the presence of a carbonyl group, characteristic of the carboxylic acid or ester. youtube.com For the methyl ester, this peak is typically around 1740 cm⁻¹. vulcanchem.com
C=C Stretch: A weaker absorption around 1640-1680 cm⁻¹ corresponds to the carbon-carbon double bond stretch. pressbooks.pub
=C-H Stretch: The stretching vibration of the hydrogens attached to the double bond appears at wavenumbers just above 3000 cm⁻¹. pressbooks.pub
C-H Stretch: The stretching of C-H bonds in the alkane chain results in strong absorptions in the 2850-2960 cm⁻¹ region. pressbooks.pub
=C-H Bend (Out-of-plane): This vibration is particularly useful for distinguishing between cis and trans isomers. A strong band around 965 cm⁻¹ is characteristic of a trans double bond, while a band around 725 cm⁻¹ suggests a cis configuration. vulcanchem.comresearchgate.net
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the specific molecule, aiding in its definitive identification when compared to a reference spectrum. savemyexams.com
Application in Lipidomics and Metabolomics Studies
This compound, as a fatty acid, is an important molecule in the fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in biological systems. lcms.cz Analytical techniques like GC-MS and LC-MS are central to these studies, enabling the profiling of a wide array of fatty acids, including C15:1 isomers, in various biological samples like plasma, tissues, and cells. lipidmaps.orgnih.gov
In metabolomics, the quantification of fatty acids such as this compound can serve as a biomarker for certain metabolic pathways or dietary intakes. lcms.cz Changes in the levels of specific fatty acids can indicate shifts in metabolic states associated with health and disease. High-throughput analytical methods are essential for processing the large number of samples typical in metabolomics and lipidomics research. thermofisher.com The combination of these advanced analytical platforms allows for the sensitive and selective detection and quantification of this compound, contributing to a deeper understanding of its role in biological systems.
Environmental Fate and Biogeochemical Cycling of Pentadec 10 Enoate
Abiotic Degradation Pathways in Environmental Matrices (e.g., Oxidation, Hydrolysis, Photodegradation)
Abiotic degradation involves the breakdown of chemical substances through non-biological processes, such as hydrolysis, photolysis, and oxidation. chemsafetypro.com These pathways are significant in determining the persistence of Pentadec-10-enoate in various environmental compartments. The half-life (DT50), the time required for 50% of a compound to degrade, is a key metric for persistence and is influenced by these abiotic factors. chemsafetypro.com
Oxidation : The double bond in the this compound molecule is a reactive site susceptible to oxidation. In environmental matrices, this can occur through reactions with atmospheric oxidants like ozone or hydroxyl radicals. In aqueous environments, reactive oxygen species can lead to the formation of various oxidized products, including epoxides or diols. This process is a key pathway for the breakdown of unsaturated fatty acids.
Hydrolysis : This process involves the cleavage of chemical bonds by the addition of water. chemsafetypro.comfrontiersin.org For this compound, hydrolysis is most relevant when it is present as an ester, for instance, as part of a triglyceride or phospholipid in biomass. The ester linkage can be hydrolyzed, releasing the free fatty acid. This reaction is often dependent on pH and temperature, with rates potentially increasing under acidic or alkaline conditions. chemsafetypro.comresearchgate.net
Photodegradation : Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. chemsafetypro.com Unsaturated lipids are known to be susceptible to photodegradation. oregonstate.edu This process can lead to the cleavage of the fatty acid chain or alteration of the double bond, contributing to its degradation, especially in sunlit surface waters or on terrestrial surfaces.
Table 1: Summary of Abiotic Degradation Pathways for this compound
| Degradation Pathway | Description | Environmental Matrix | Key Factors |
| Oxidation | Attack on the C=C double bond by reactive oxygen species or atmospheric oxidants. | Atmosphere, Water, Soil | Presence of oxidants (e.g., O₃, •OH), temperature, presence of catalysts (e.g., metal ions). |
| Hydrolysis | Cleavage of the ester bond (if in esterified form) by water. | Water, Sediment, Soil | pH, temperature. chemsafetypro.comepa.gov |
| Photodegradation | Breakdown initiated by the absorption of light energy (UV radiation). chemsafetypro.com | Surface Waters, Soil Surface | Light intensity, wavelength, presence of photosensitizers. oregonstate.edu |
Microbial Degradation and Bioremediation Potential
The primary route for the breakdown of fatty acids in the environment is through microbial activity. researchgate.net This biological degradation is fundamental to the recycling of carbon and energy in ecosystems.
A wide array of microorganisms, including bacteria and fungi, can metabolize long-chain fatty acids. researchgate.netpsu.edu The ability to degrade unsaturated fatty acids like this compound is found in various microbial genera. Some microorganisms specialize in either saturated or unsaturated fatty acids, while others can degrade both. nih.govresearchgate.net In anaerobic environments, the degradation often involves syntrophic communities where bacteria that oxidize fatty acids cooperate with methanogenic archaea. researchgate.netwur.nl
Table 2: Examples of Microbial Genera Involved in Fatty Acid Degradation
| Microbial Genus | Environment/Type | Role in Fatty Acid Degradation | Citations |
| Pseudomonas | Aerobic, Gram-negative | Known for broad metabolic capabilities, including degradation of fatty acids. | google.com |
| Bacillus | Aerobic/Facultative, Gram-positive | Spore-forming bacteria capable of producing extracellular lipases and degrading fatty acids. | google.com |
| Arthrobacter | Aerobic, Gram-positive | Shows high lipase (B570770) activity and degrades both saturated and unsaturated fatty acids. | psu.edu |
| Enterobacter | Aerobic/Facultative, Gram-negative | Exhibits high lipase activity and rapid degradation of various fats and fatty acids. | psu.edu |
| Syntrophomonas | Anaerobic | Degrades long-chain fatty acids in syntrophic partnership with methanogens. Some species degrade unsaturated fatty acids. | nih.govwur.nlnih.gov |
| Desulfomonile | Anaerobic, Sulfate-reducing | Capable of degrading long-chain fatty acids, including palmitate. | nih.govfrontiersin.org |
| Geobacter | Anaerobic, Iron-reducing | Can be involved in fatty acid degradation coupled to iron reduction in syntrophic communities. | wur.nl |
Enzymatic Mechanisms of Microbial Breakdown
The catabolism of fatty acids, both saturated and unsaturated, primarily occurs via the β-oxidation pathway. researchgate.netjackwestin.com This process systematically shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH₂. libretexts.orgwikipedia.org The acetyl-CoA can then enter the citric acid cycle for energy production. jackwestin.com
The degradation of an unsaturated fatty acid such as this compound requires additional enzymatic steps to handle the cis or trans double bond, which is not a substrate for the standard enzymes of β-oxidation. jackwestin.comaocs.org The specific enzymes needed depend on the position of the double bond. For this compound (a C15:1 fatty acid), after several cycles of β-oxidation, the double bond will be in a position that requires an isomerase to convert it into a substrate suitable for the next step in the β-oxidation spiral. mdpi.com
Table 3: Key Enzymes in the β-Oxidation of Unsaturated Fatty Acids
| Enzyme | Function | Step in Pathway | Citations |
| Acyl-CoA Synthetase | Activates the fatty acid by attaching it to Coenzyme A (CoA). | Activation (Initial Step) | libretexts.orgwikipedia.org |
| Acyl-CoA Dehydrogenase | Introduces a double bond between the α and β carbons. | β-Oxidation Cycle | wikipedia.orgaocs.org |
| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. | β-Oxidation Cycle | wikipedia.orgaocs.org |
| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. | β-Oxidation Cycle | wikipedia.orgaocs.org |
| Thiolase | Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. | β-Oxidation Cycle | wikipedia.orgaocs.org |
| Enoyl-CoA Isomerase | Isomerizes the position of the double bond in unsaturated fatty acids to allow β-oxidation to proceed. | Auxiliary Step for Unsaturated Fatty Acids | jackwestin.comaocs.orgmdpi.com |
| 2,4-Dienoyl-CoA Reductase | Reduces conjugated double bonds, required for polyunsaturated fatty acids and some monounsaturated ones. | Auxiliary Step for Unsaturated Fatty Acids | jackwestin.comaocs.orgmdpi.com |
Occurrence and Turnover in Aquatic and Terrestrial Ecosystems
Odd-chain fatty acids (OCFAs), including C15 and C17 derivatives, are commonly found in the environment and are often used as biomarkers for bacterial biomass. wikipedia.orgmdpi.com Their presence in an environmental sample indicates a contribution from microbial sources, as most higher organisms primarily synthesize even-chain fatty acids. wikipedia.org
Occurrence : this compound, as a C15:1 fatty acid, can be found in various ecosystems. It is a component of the lipids in bacterial cell membranes. nih.gov Consequently, it is detected in matrices with significant microbial populations, such as soil, marine and freshwater sediments, and in the water column. nih.govresearchgate.net It is also found in the milk and fat of ruminants, which is a result of the biohydrogenation and synthesis by bacteria in the rumen. wikipedia.orgmdpi.com Its presence in aquatic food webs can indicate the transfer of bacterial-derived organic matter. ifremer.frocl-journal.org
Turnover : Lipid turnover is the dynamic process of synthesis and degradation, which is integral to cellular maintenance and energy balance. frontiersin.org In ecosystems, the turnover of fatty acids like this compound reflects the activity and turnover of microbial populations. nih.gov Environmental conditions strongly influence these rates. For example, in aquatic systems, nutrient availability can dramatically alter lipid metabolism and turnover in phytoplankton and bacteria. frontiersin.org The rapid cycling of fatty acids by microbes ensures that carbon and energy are efficiently transferred through the food web and mineralized, preventing long-term sequestration of this labile organic matter. nih.gov
Contribution to Environmental Lipid Pools and Carbon Cycling
Fatty acids are a significant component of the total lipid pool in both terrestrial and aquatic environments, which in turn is a key fraction of total organic carbon.
Environmental Lipid Pools : The environmental lipid pool is a complex mixture derived from various sources, including plants, algae, and bacteria. nih.gov this compound, being primarily of bacterial origin, contributes to this pool. mdpi.comnih.gov Analyzing the relative abundance of specific fatty acids, such as odd-chain and branched-chain fatty acids, allows scientists to trace the sources of organic matter and understand the structure of microbial communities within an ecosystem. researchgate.net
Carbon Cycling : The biogeochemical cycling of this compound is an integral part of the global carbon cycle. Its synthesis by bacteria fixes carbon into biomass. The subsequent degradation of this fatty acid by other microbes releases this carbon. nih.gov In aerobic environments, β-oxidation ultimately leads to the production of carbon dioxide through the citric acid cycle. libretexts.org In anaerobic settings, such as submerged sediments or wastewater digesters, the breakdown of fatty acids is a critical step in methanogenesis, where carbon is converted first to intermediates like acetate (B1210297) and H₂ and finally to methane (B114726) (CH₄) and CO₂. nih.govresearchgate.netwur.nl This microbial processing of fatty acids is a fundamental link in the movement of carbon through ecosystems.
Advanced Research Perspectives and Emerging Directions
Synthetic Biology and Metabolic Engineering for Enhanced Biosynthesis
The production of specific fatty acids like Pentadec-10-enoate is a key target for synthetic biology and metabolic engineering. thechemicalengineer.cominteracademies.org These fields apply engineering principles to biological systems to design and construct new metabolic pathways or modify existing ones for the production of desired compounds. interacademies.orgaimspress.com The goal is to develop microbial or plant-based "cell factories" capable of producing high-value chemicals, such as this compound, from renewable resources. aimspress.commdpi.com
Metabolic engineering strategies for enhancing the biosynthesis of fatty acids are well-established and can be applied to this compound. nih.govresearchgate.net These strategies often involve a multi-pronged approach:
Enhancing Precursor Supply: The synthesis of all fatty acids begins with acetyl-CoA. aimspress.comresearchgate.net Engineering efforts focus on increasing the intracellular pool of acetyl-CoA and the subsequent intermediate, malonyl-CoA, to push carbon flux towards fatty acid production. pnas.org
Optimizing Enzyme Expression: Key enzymes in the fatty acid synthase (FAS) complex and the specific desaturases that introduce the double bond at the C-10 position can be overexpressed. aimspress.com This involves using strong promoters or increasing the copy number of the relevant genes. pnas.org
Eliminating Competing Pathways: To maximize the yield of the target fatty acid, engineers often knock out or down-regulate genes involved in competing metabolic pathways that drain the precursor pool, such as those for storage lipid synthesis or fatty acid degradation. aimspress.com
Introducing Novel Genes: Synthetic biology allows for the introduction of genes from other organisms that may have more efficient enzymes for producing the desired fatty acid structure. nih.govfrontiersin.org This could involve sourcing a novel desaturase that specifically and efficiently produces the 10-Z double bond.
The yeast Saccharomyces cerevisiae is a common chassis organism for this type of engineering due to its well-characterized genetics and robustness in industrial fermentation processes. aimspress.com Similarly, oilseed crops can be engineered to produce novel fatty acids in their seed oils. nih.govresearchgate.net
Table 1: Metabolic Engineering Strategies for Fatty Acid Production
| Strategy | Target | Desired Outcome | Reference |
|---|---|---|---|
| Precursor Supply Enhancement | Acetyl-CoA Carboxylase (ACC) | Increased Malonyl-CoA pool | aimspress.compnas.org |
| Enzyme Overexpression | Fatty Acid Synthase (FAS), Desaturases | Increased pathway flux | aimspress.com |
| Pathway Elimination | β-oxidation, Storage Lipid Synthesis | Reduced loss of product/precursors | aimspress.com |
| Heterologous Gene Expression | Novel Desaturases/Elongases | Production of non-native fatty acids | nih.gov |
Application of CRISPR-Cas Systems for Gene Regulation Studies
The CRISPR-Cas9 system and its variants have become powerful tools for studying and manipulating the genes involved in fatty acid metabolism. slu.se This technology allows for precise, targeted gene editing, enabling researchers to understand the function of specific genes that regulate the synthesis of compounds like this compound. frontiersin.org
Key applications in the context of fatty acid biosynthesis include:
Gene Knockout: To determine the function of a specific enzyme, such as a desaturase or elongase, CRISPR can be used to create a loss-of-function mutation. frontiersin.org For instance, knocking out the FATTY ACID DESATURASE 2 (FAD2) gene in various plants has been shown to increase the content of oleic acid by preventing its conversion to linoleic acid. nih.govmdpi.com A similar approach could identify the specific desaturase responsible for the Δ10 double bond in this compound.
Multiplex Editing: In organisms with multiple copies of a gene (polyploidy), like the oilseed crop Camelina sativa, CRISPR allows for the simultaneous knockout of several homologous genes. slu.seresearchgate.net This is crucial for achieving significant changes in the fatty acid profile. researchgate.net
Gene Upregulation/Downregulation: Modified CRISPR systems (e.g., CRISPRi for interference, CRISPRa for activation) can be used to control the expression level of target genes without altering the DNA sequence. This allows for a more nuanced study of how gene dosage affects the final fatty acid composition.
These gene-editing techniques have been successfully used to modify the fatty acid profiles of numerous oilseed crops, such as rapeseed, soybean, and peanut, often with the goal of increasing oleic acid content or reducing undesirable very-long-chain fatty acids. frontiersin.orgmdpi.comnih.gov
Table 2: Examples of CRISPR-Cas9 Applications in Fatty Acid Modification
| Crop | Target Gene(s) | Outcome | Reference |
|---|---|---|---|
| Soybean | GmFAD2-1A, GmFAD2-1B | Increased oleic acid content to ~85% | mdpi.com |
| Camelina sativa | FAE1 | Reduction of very-long-chain fatty acids | researchgate.net |
| Brassica napus | BnaFAE1 | Creation of low-erucic acid lines | frontiersin.org |
| Peanut | AhKCS1, AhKCS28 | Significant reduction in very-long-chain fatty acids | isaaa.org |
Multi-Omics Integration for Comprehensive Understanding (Genomics, Proteomics, Metabolomics, Lipidomics)
A comprehensive understanding of this compound within a biological system requires a holistic, multi-omics approach. nih.gov This involves integrating data from different molecular levels to build a complete picture of the compound's synthesis, regulation, and function. biotechdelft.com
Genomics: This provides the foundational blueprint. By sequencing the genome of an organism that produces this compound, researchers can identify candidate genes for the enzymes involved in its biosynthesis, such as fatty acid synthases, elongases, and desaturases.
Proteomics: This is the large-scale study of proteins. Proteomic analysis can confirm that the candidate genes identified through genomics are actually expressed as functional proteins. It can also quantify the abundance of these enzymes under different conditions, providing insights into the regulation of the biosynthetic pathway. nih.gov
Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites in a cell or tissue. It can track the flow of precursors (like acetyl-CoA) and intermediates through the fatty acid synthesis pathway, identifying potential bottlenecks or regulatory control points.
Lipidomics: As a specialized branch of metabolomics, lipidomics focuses specifically on the full complement of lipids in a system. nih.gov High-throughput mass spectrometry techniques enable the detailed profiling and quantification of hundreds of lipid species, including the precise identification of this compound and its relative abundance compared to other fatty acids. nih.govebi.ac.uk
By integrating these 'omics' datasets, researchers can construct detailed models of the metabolic networks governing this compound production. nih.gov This systems biology approach is crucial for moving beyond the study of individual components to understanding the emergent properties of the entire system. plos.org
Development of In Vitro Systems for Mechanistic Elucidation (Enzyme-Substrate Interactions)
While in vivo studies are essential, in vitro systems are critical for dissecting the specific biochemical reactions and enzyme kinetics involved in this compound synthesis. jst.go.jpplos.org These cell-free systems allow researchers to study enzyme-substrate interactions in a controlled environment, free from the complexity of the cellular milieu.
A typical in vitro assay for a fatty acid desaturase, the enzyme type likely responsible for forming this compound, involves several key components: nih.gov
Enzyme Source: This can be a crude cell homogenate from an organism known to produce the enzyme (e.g., yeast expressing a recombinant desaturase) or a purified enzyme. jst.go.jpplos.org
Substrate: The precursor fatty acid, in this case likely pentadecanoic acid (C15:0) or its acyl-CoA derivative, is added to the reaction mixture.
Cofactors: Desaturase enzymes require specific cofactors, such as NADH or NADPH and molecular oxygen, for their catalytic activity.
Analysis: After incubation, the reaction products are extracted and analyzed, typically using gas chromatography (GC) or mass spectrometry (MS), to detect and quantify the formation of this compound. jst.go.jpnih.gov
Such systems are invaluable for determining the enzyme's substrate specificity (i.e., does it prefer C15 chains?) and its regioselectivity (i.e., does it specifically introduce a double bond at the Δ10 position?). Furthermore, by varying the substrate concentration, researchers can determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the enzyme's affinity for its substrate and its catalytic efficiency, respectively. wikipedia.orgnih.gov
Role of this compound in Plant-Microbe Interactions
Lipids, including free fatty acids, are increasingly recognized as crucial signaling molecules in the complex interactions between plants and microbes. nih.govnih.gov These interactions can be pathogenic or symbiotic. Fatty acids and their derivatives can act as signals that modulate plant defense responses or facilitate communication with beneficial microbes. creative-proteomics.commdpi.com
While the specific role of this compound has not been extensively detailed, its identity as an unsaturated fatty acid places it within a class of molecules known to be active in this context. nih.gov
Defense Signaling: Plants can release free fatty acids from their membranes in response to pathogen attack. mdpi.com These fatty acids can serve as precursors for the synthesis of potent signaling molecules called oxylipins, such as jasmonic acid, which are central to activating plant defense gene expression. nih.govcreative-proteomics.comresearchgate.net
Direct Antimicrobial Activity: Some free fatty acids exhibit direct antimicrobial properties by disrupting the cell membranes of invading pathogens. mdpi.com
Symbiotic Communication: In the rhizosphere (the soil region around plant roots), fatty acids released in root exudates can influence the microbial community, potentially promoting the growth of beneficial bacteria or fungi, such as mycorrhizae. nih.govcreative-proteomics.com
The structural similarity of fatty acids across plants, fungi, and bacteria suggests a potential for cross-kingdom communication, where these lipid molecules serve as a common language to mediate the outcome of an interaction. nih.gov Future research may focus on whether this compound or its derivatives act as specific signals in particular plant-microbe systems, influencing processes like pathogenesis, symbiosis, or systemic acquired resistance. nih.gov
Q & A
Q. How can researchers differentiate between autoxidation and enzymatic degradation products of this compound?
- Methodological Answer : Conduct time-course experiments with antioxidants (e.g., BHT) to suppress autoxidation. Compare degradation profiles in enzyme-inhibited vs. active systems (e.g., lipoxygenase knockouts). Use high-resolution mass spectrometry (HRMS) to identify unique oxidation markers (e.g., hydroperoxides vs. epoxides) .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical compliance in animal studies involving this compound?
Q. How can open-access datasets improve the reproducibility of this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
